molecular formula C13H11N3O3 B1198710 2-Methoxy-4-nitroazobenzene CAS No. 64042-15-5

2-Methoxy-4-nitroazobenzene

Cat. No.: B1198710
CAS No.: 64042-15-5
M. Wt: 257.24 g/mol
InChI Key: KTFBYPAJVPDRGB-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitroazobenzene is an azo compound characterized by a methoxy (–OCH₃) group at the 2-position and a nitro (–NO₂) group at the 4-position of the benzene ring. It is structurally significant in both biological and materials science. In biological contexts, it is a metabolite of 2-methoxy-4-aminoazobenzene and acts as a selective inducer of cytochrome P450IA2 (CYP1A2) in rats, influencing enzyme activity . In materials science, its derivatives serve as chromophores in nonlinear optical (NLO) applications due to their polarizable azo linkages and electron-withdrawing nitro groups, enabling high hyperpolarizability and polar order in thin films .

Properties

CAS No.

64042-15-5

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(2-methoxy-4-nitrophenyl)-phenyldiazene

InChI

InChI=1S/C13H11N3O3/c1-19-13-9-11(16(17)18)7-8-12(13)15-14-10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

KTFBYPAJVPDRGB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=CC=C2

Synonyms

3-methoxy-4-nitroazobenzene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Based Analogs

(a) 4-Dimethylaminoazobenzene
  • Structure: Contains a dimethylamino (–N(CH₃)₂) group instead of methoxy–nitro substituents.
  • Properties: Known carcinogenicity and incompatibility with oxidizing agents and strong acids (e.g., HCl, H₂SO₄) necessitate stringent handling protocols .
  • Applications : Historically used as a dye but phased out due to toxicity. Contrasts with 2-methoxy-4-nitroazobenzene, which is studied for enzyme induction and NLO applications .
(b) 4’-(Dimethylamino)-2-methoxy-4-nitroazobenzene
  • Structure: Adds a dimethylamino group to the para position of the second benzene ring.
  • NLO Performance : Exhibits a high d₃₃/d₃₁ ratio (~3.2–3.9), indicating strong polar order in single-chromophore films. Blends with other chromophores (e.g., 34+36) show reduced ratios (2.0–2.2), highlighting the importance of structural purity for optimal NLO activity .

Nitro- and Methoxy-Substituted Derivatives

(a) 2-Methoxy-4-nitroaniline
  • Structure : Replaces the azo (–N=N–) group with an amine (–NH₂).
  • Applications : Intermediate in dye synthesis and pharmaceuticals. Lacks the optical properties of azo compounds but shares reactivity due to nitro and methoxy groups .
(b) 4-Methoxy-2-nitrobenzoic Acid
  • Structure : Carboxylic acid (–COOH) substituent at the 1-position.
  • Properties : Molecular weight 197.14 g/mol, mp 191–194°C .
  • Applications: Used in organic synthesis and as a reagent. Polar functional groups enhance solubility compared to non-polar azo analogs .
(c) 3-Methoxy-4-nitrobenzoic Acid
  • Structure : Positional isomer with nitro and methoxy groups at 3- and 4-positions.
  • Applications: Research applications in drug impurity reference standards.

Ether and Ester Derivatives

(a) 1-(2-Methoxyethoxy)-4-nitrobenzene
  • Structure : Incorporates a methoxyethoxy (–OCH₂CH₂OCH₃) chain.
  • Properties : Adopts a synclinal conformation, stabilized by C–H···O hydrogen bonds. Intermediate for dyes and drugs, with enhanced solubility due to the ether chain .
(b) Methyl 5-methoxy-2-nitrobenzoate
  • Structure : Methyl ester of a nitro-methoxybenzoic acid.
  • Applications : Esterification reduces acidity compared to carboxylic acid derivatives, altering reactivity in coupling reactions .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) CAS RN Key Groups Melting Point (°C)
This compound Not reported Not provided Azo, –NO₂, –OCH₃ Not available
4-Dimethylaminoazobenzene 225.27 60-11-7 Azo, –N(CH₃)₂ 117–119
4-Methoxy-2-nitrobenzoic acid 197.14 33844-21-2 –COOH, –NO₂, –OCH₃ 191–194
3-Methoxy-4-nitrobenzoic acid 197.14 89-41-8 –COOH, –NO₂, –OCH₃ Not reported

Table 2: NLO Performance Metrics

Compound/Blend d₃₃/d₃₁ Ratio Polar Order
Single chromophore (e.g., 10b) 3.2–3.9 High
Blend (34+36) 2.2 Low
Blend (38+39) 2.0 Low

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